molecular formula C9H7BrF2N2 B13469498 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole

Katalognummer: B13469498
Molekulargewicht: 261.07 g/mol
InChI-Schlüssel: ISXYNDWASYZEIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole typically involves the following steps:

    Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced using methylating agents like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, difluoromethylation, and methylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 5-azido-2-(difluoromethyl)-7-methyl-2H-indazole or 5-thio-2-(difluoromethyl)-7-methyl-2H-indazole.

    Oxidation: Formation of this compound-3-oxide.

    Reduction: Formation of 2-(difluoromethyl)-7-methyl-2H-indazole.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(difluoromethyl)-7-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)indazole
  • 2-(Difluoromethyl)-7-methyl-2H-indazole

Uniqueness

5-Bromo-2-(difluoromethyl)-7-methyl-2H-indazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.

Eigenschaften

Molekularformel

C9H7BrF2N2

Molekulargewicht

261.07 g/mol

IUPAC-Name

5-bromo-2-(difluoromethyl)-7-methylindazole

InChI

InChI=1S/C9H7BrF2N2/c1-5-2-7(10)3-6-4-14(9(11)12)13-8(5)6/h2-4,9H,1H3

InChI-Schlüssel

ISXYNDWASYZEIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=CN(N=C12)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.